molecular formula C8H7N3OS B3394864 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine CAS No. 956721-96-3

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

Cat. No. B3394864
M. Wt: 193.23 g/mol
InChI Key: VXQCJTIAOFAILS-UHFFFAOYSA-N
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Description

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is not yet fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. Additionally, it may interfere with the cell membrane integrity of bacteria and fungi, leading to their death. Furthermore, it may inhibit the production of pro-inflammatory cytokines by suppressing the activity of transcription factors involved in their expression.

Biochemical And Physiological Effects

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death. Moreover, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine in lab experiments is its potential as a multi-targeted agent. It has been shown to exhibit activity against cancer cells, bacteria, fungi, and pro-inflammatory cytokines. Additionally, it has been found to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine and its potential use as a therapeutic agent. Moreover, studies are needed to investigate the potential of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine in combination with other agents for the treatment of cancer and other diseases. Finally, further studies are needed to investigate the potential of 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine in preclinical and clinical trials for the treatment of cancer, infectious diseases, and inflammatory disorders.

Scientific Research Applications

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, it has been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-3-2-7(11-8)6-4-10-12-5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCJTIAOFAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654909
Record name 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine

CAS RN

956721-96-3
Record name 2-(Methylsulfanyl)-4-(1,2-oxazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxylamine hydrochloride (60.0 g, 0.86 mol) in water (2 L) was added (E)-3-hydroxy-2-(2-(methylthio)pyrimidin-4-yl)acrylaldehyde (3) (342 g, 0.714 mol) in portions. After the addition, the mixture was heated at 60° C. and stirred for 2 h. The reaction mixture was allowed to cool to room temperature and the solution was adjusted to pH about 4 by addition of 10% aq. NaHCO3. The resulting precipitate was filtered, washed with water (200 mL×2) and dried in vacuum to give 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine (4) (112 g, 81.2%) as a yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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